REACTION_CXSMILES
|
CC(=C)C.[CH3:5]/[CH:6]=[C:7](/[CH:9]=[CH:10]/[CH:11]=[C:12]([CH3:14])[CH3:13])\[CH3:8].[CH3:15]C(=CC=CC(C)=CC)C.[C:25](=[O:28])(O)[O-].[Na+]>>[CH3:25][O:28][C:12]([C:11]1[CH:5]=[CH:6][C:7]([CH:8]=[CH2:15])=[CH:9][CH:10]=1)([CH3:14])[CH3:13] |f:3.4|
|
Name
|
diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C(\C)/C=C/C=C(C)C
|
Name
|
2,6-dimethyl-2,4,6-octatriene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CC=CC(=CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried by column chromatography
|
Type
|
CUSTOM
|
Details
|
degassed by freeze-pump-thaw technique
|
Type
|
CUSTOM
|
Details
|
condensed from gas phase
|
Type
|
CUSTOM
|
Details
|
after drying it
|
Type
|
ADDITION
|
Details
|
filled with BaO/CaCl2
|
Type
|
DISTILLATION
|
Details
|
Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich)
|
Type
|
CUSTOM
|
Details
|
It was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, solution
|
Type
|
CUSTOM
|
Details
|
dried over CaH2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
It was degassed with freeze-pump-thaw cycles
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C1=CC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |